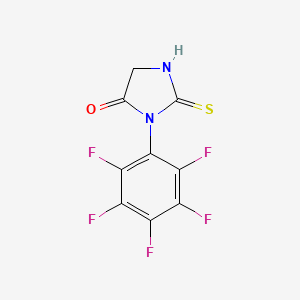
4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione is an organic compound characterized by a cyclopentane ring substituted with a phenyl group and a hydroxypropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione typically involves the reaction of 2-phenylcyclopentane-1,3-dione with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl groups in the cyclopentane ring can be reduced to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in having a hydroxyethoxy group and a phenyl ring.
2-(2-Hydroxypropoxy)propan-1-ol: Shares the hydroxypropoxy group but differs in the overall structure.
Uniqueness
4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione is unique due to its cyclopentane ring structure combined with the hydroxypropoxy and phenyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
Número CAS |
393185-94-9 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
4-(2-hydroxypropoxy)-2-phenylcyclopentane-1,3-dione |
InChI |
InChI=1S/C14H16O4/c1-9(15)8-18-12-7-11(16)13(14(12)17)10-5-3-2-4-6-10/h2-6,9,12-13,15H,7-8H2,1H3 |
Clave InChI |
YUYLVNLXGKXYPL-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1CC(=O)C(C1=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



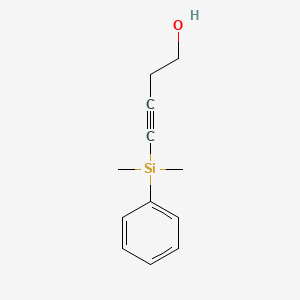
![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)

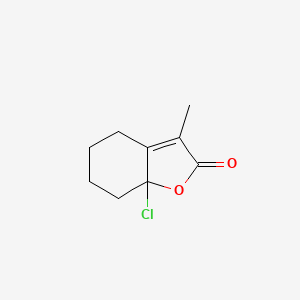
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)

![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
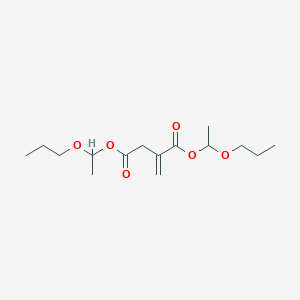
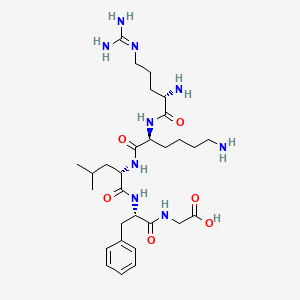
![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
